(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c20-14-3-5-15(6-4-14)27(23,24)16-10-21(11-16)19(22)8-2-13-1-7-17-18(9-13)26-12-25-17/h1-9,16H,10-12H2/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNHYPORBAAPY-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The compound exhibits biological activity primarily through its interactions with various molecular targets. Its structure suggests potential interactions with enzymes and receptors involved in inflammatory and cancer pathways. The sulfonyl group is known to enhance the compound's binding affinity to target proteins, while the benzo[d][1,3]dioxole moiety may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to anticancer effects, the compound has shown promising anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 15 µM for MCF-7 cells, suggesting potential for breast cancer treatment .
- Anti-inflammatory Effects : Research conducted by Becerra et al. demonstrated that the compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the sulfonyl group could enhance the biological activity of similar compounds, leading to more potent derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with analogous chalcone derivatives, focusing on structural features, intermolecular interactions, and spectroscopic properties.
Structural Analogues with Benzo[d][1,3]dioxole Moieties
Several chalcones share the benzo[d][1,3]dioxole core but differ in substituents on the enone system:
Key Observations :
- The sulfonylazetidine group in the target compound distinguishes it from simpler aryl-substituted analogues. This group may enhance dipole-dipole interactions and act as a hydrogen-bond acceptor via the sulfonyl oxygen atoms .
- Halogenated derivatives (e.g., bromo, fluoro) exhibit distinct electronic effects: fluorine increases electronegativity, while bromine contributes to heavier atom interactions in crystallography .
Intermolecular Interactions and Crystal Packing
Hydrogen-bonding patterns and π-π stacking are critical for understanding chalcone crystallography. Comparative data for selected compounds:
Key Observations :
- Amino-substituted chalcones (e.g., ) exhibit robust N–H···O networks, which could be replicated if the azetidine nitrogen participates in hydrogen bonding.
Spectroscopic and Electronic Properties
UV-Vis and NMR data highlight electronic differences among analogues:
Key Observations :
- The sulfonyl group in the target compound may redshift the UV-Vis absorption due to increased electron-withdrawing effects compared to halogen or nitro substituents .
- $^1$H NMR signals for the enone proton (δ ~7.6–7.8 ppm) are consistent across analogues, confirming the conserved chalcone backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
